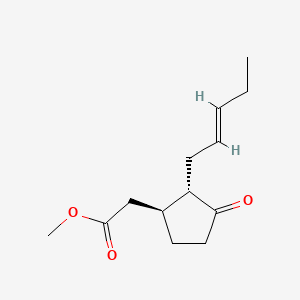
Methyl (Z)-(cis)-3-oxo-2-(2-pentenyl)cyclopentaneacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (Z)-(cis)-3-oxo-2-(2-pentenyl)cyclopentaneacetate: is a chemical compound with a complex structure that includes a cyclopentane ring, a pentenyl side chain, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (Z)-(cis)-3-oxo-2-(2-pentenyl)cyclopentaneacetate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclopentanone with a suitable alkylating agent to introduce the pentenyl side chain. This is followed by esterification with methanol under acidic or basic conditions to form the final ester product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Methyl (Z)-(cis)-3-oxo-2-(2-pentenyl)cyclopentaneacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alcohols, amines, or thiols can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, Methyl (Z)-(cis)-3-oxo-2-(2-pentenyl)cyclopentaneacetate serves as a building block for the synthesis of more complex molecules
Biology: The compound may be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and oxidoreductases. It can also serve as a model compound for studying the metabolism of esters in biological systems.
Medicine: Potential applications in pharmaceuticals include the development of prodrugs, where the ester group can be hydrolyzed in vivo to release the active drug. The compound’s structure may also be modified to enhance its pharmacokinetic properties.
Industry: In materials science, this compound can be used as a precursor for the synthesis of polymers and other advanced materials
Mechanism of Action
The mechanism by which Methyl (Z)-(cis)-3-oxo-2-(2-pentenyl)cyclopentaneacetate exerts its effects depends on the specific application. In enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding carboxylic acid and alcohol. The compound’s reactivity with nucleophiles and electrophiles also plays a role in its mechanism of action in chemical synthesis.
Comparison with Similar Compounds
2-Cyclopenten-1-one, 2-(2-butenyl)-3-methyl-, (Z)-: This compound shares a similar cyclopentane ring structure with a butenyl side chain.
2-Pentene, 2-methyl-: This compound has a similar pentenyl side chain but lacks the cyclopentane ring and ester group.
Uniqueness: Methyl (Z)-(cis)-3-oxo-2-(2-pentenyl)cyclopentaneacetate is unique due to the combination of its cyclopentane ring, pentenyl side chain, and ester functional group. This combination imparts specific chemical properties that make it valuable in various applications, from organic synthesis to pharmaceuticals and materials science.
Properties
CAS No. |
42536-97-0 |
|---|---|
Molecular Formula |
C13H20O3 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
methyl 2-[(1S,2S)-3-oxo-2-[(E)-pent-2-enyl]cyclopentyl]acetate |
InChI |
InChI=1S/C13H20O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h4-5,10-11H,3,6-9H2,1-2H3/b5-4+/t10-,11-/m0/s1 |
InChI Key |
GEWDNTWNSAZUDX-NNOMMRTBSA-N |
Isomeric SMILES |
CC/C=C/C[C@H]1[C@@H](CCC1=O)CC(=O)OC |
Canonical SMILES |
CCC=CCC1C(CCC1=O)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


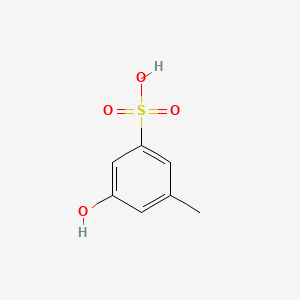
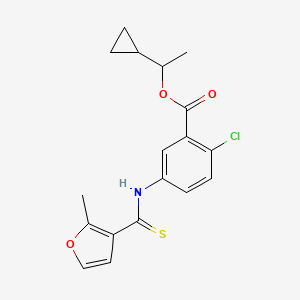
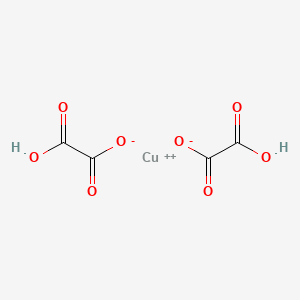
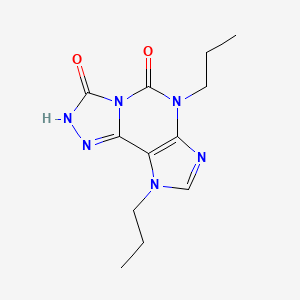

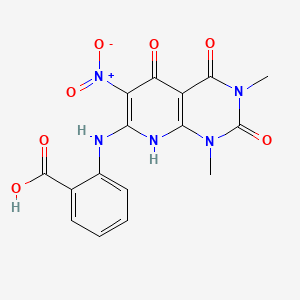

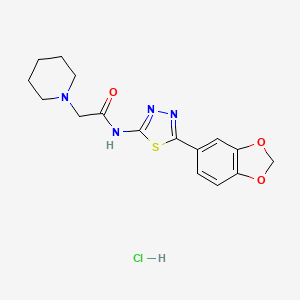

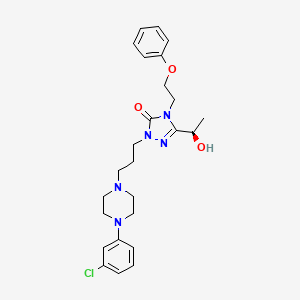

![N,N'-Di-(bis-(2-chloraethyl)-sulfamyl)-hexamethylendiamin [German]](/img/structure/B12751717.png)
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-propyl-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B12751721.png)

